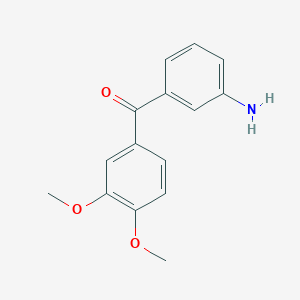

(3-Aminophenyl)(3,4-dimethoxyphenyl)methanone

Description

Properties

IUPAC Name |

(3-aminophenyl)-(3,4-dimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-18-13-7-6-11(9-14(13)19-2)15(17)10-4-3-5-12(16)8-10/h3-9H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZPYPRRAVDPBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminophenyl)(3,4-dimethoxyphenyl)methanone typically involves the reduction of a nitro precursor. One common method involves the hydrogenation of 3,4-dimethoxy-3’-nitrobenzophenone in the presence of a palladium on carbon catalyst. The reaction is carried out in ethyl acetate under hydrogen pressure (55-60 psi) for 1.5 hours. The resulting product is then purified by flash column chromatography using a mixture of ethyl acetate and methylene chloride .

Industrial Production Methods

While specific industrial production methods for (3-Aminophenyl)(3,4-dimethoxyphenyl)methanone are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Aminophenyl)(3,4-dimethoxyphenyl)methanone undergoes various chemical reactions, including:

Reduction: The nitro group in the precursor can be reduced to an amino group using hydrogenation.

Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.

Oxidation: The methoxy groups can be oxidized under specific conditions.

Common Reagents and Conditions

Hydrogenation: Palladium on carbon catalyst, ethyl acetate, hydrogen gas.

Substitution: Various nucleophiles, solvents like dichloromethane or toluene.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: (3-Aminophenyl)(3,4-dimethoxyphenyl)methanone from the nitro precursor.

Substitution: Derivatives with substituted amino groups.

Oxidation: Compounds with oxidized methoxy groups.

Scientific Research Applications

(3-Aminophenyl)(3,4-dimethoxyphenyl)methanone has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical entities.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Aminophenyl)(3,4-dimethoxyphenyl)methanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

(3-Aminophenyl)(phenyl)methanone: Similar structure but lacks the methoxy groups.

(3-Aminophenyl)(3,4-dimethylphenyl)methanone: Similar structure with methyl groups instead of methoxy groups

Uniqueness

(3-Aminophenyl)(3,4-dimethoxyphenyl)methanone is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and biological activity. The methoxy groups enhance its solubility and potential interactions with biological targets, making it a valuable compound in various research applications.

Biological Activity

(3-Aminophenyl)(3,4-dimethoxyphenyl)methanone, a compound with significant biological potential, has garnered attention for its antimicrobial, antioxidant, and potential anticancer properties. This article summarizes the existing research findings, case studies, and biological activity data related to this compound.

Chemical Structure and Properties

The compound features a phenyl ring substituted with both an amino group and methoxy groups. Its chemical structure can be represented as follows:

This structure is crucial for its biological activity, influencing interactions with various biological targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that (3-Aminophenyl)(3,4-dimethoxyphenyl)methanone exhibits notable antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating effectiveness in inhibiting growth:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Candida albicans | 14 | 64 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

2. Antioxidant Activity

In addition to its antimicrobial properties, (3-Aminophenyl)(3,4-dimethoxyphenyl)methanone has demonstrated significant antioxidant activity. This was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, where the compound showed a strong capacity to scavenge free radicals:

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 45 |

| 50 | 75 |

| 100 | 90 |

The ability to scavenge free radicals indicates potential applications in preventing oxidative stress-related diseases .

3. Potential Anticancer Properties

Emerging studies have suggested that derivatives of (3-Aminophenyl)(3,4-dimethoxyphenyl)methanone may possess anticancer activity. Preliminary tests have shown that certain derivatives can induce apoptosis in cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.0 |

These findings warrant further investigation into the mechanisms of action and therapeutic potential of this compound in oncology .

The biological activity of (3-Aminophenyl)(3,4-dimethoxyphenyl)methanone is believed to stem from its ability to interact with cellular targets involved in oxidative stress and microbial resistance. Studies have indicated that it may inhibit key enzymes associated with these pathways, enhancing its efficacy as a therapeutic agent.

Case Studies

Case Study: Antimicrobial Efficacy

In a study conducted on various bacterial strains, (3-Aminophenyl)(3,4-dimethoxyphenyl)methanone was tested alongside standard antibiotics. The results indicated that while some strains showed resistance to conventional treatments, the compound effectively inhibited their growth, suggesting its potential as an alternative treatment option .

Case Study: Antioxidant Evaluation

A detailed investigation into the antioxidant properties of the compound revealed that it significantly reduced oxidative damage in cellular models exposed to hydrogen peroxide. This protective effect highlights its potential application in treating conditions related to oxidative stress .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (3-Aminophenyl)(3,4-dimethoxyphenyl)methanone, and how can reaction conditions be optimized?

- Methodological Answer : A two-step synthesis is commonly employed. First, oxidize the alcohol precursor (e.g., (3,4-dimethoxyphenyl)(phenyl)methanol) using manganese dioxide (MnO₂) in dichloromethane (DCM) at room temperature . Purify the intermediate via silica gel chromatography (heptane/ethyl acetate, 6:4). Second, introduce the 3-aminophenyl group via nucleophilic substitution or coupling reactions. Optimize yield (typically 49–76%) by controlling stoichiometry (5.1 equiv. reducing agents) and reaction time (1.5–3 hours) . Monitor progress with TLC (Rf = 0.54 in hexane/EtOAc) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Mass Spectrometry : Use electron ionization (EI-MS) to confirm molecular weight (e.g., NIST MS Data Center protocols for similar methanones) .

- NMR Spectroscopy : Acquire ¹H and ¹³C NMR in DMSO-d₆ (200–300 MHz). Key peaks include δ = 7.25–8.78 ppm (aromatic protons) and δ = 142.9–165.9 ppm (carbonyl carbons) .

- IR Spectroscopy : Identify carbonyl stretches near 1650–1700 cm⁻¹ and amine N-H stretches at 3300–3500 cm⁻¹ .

Q. How can researchers improve the solubility of this compound for in vitro assays?

- Methodological Answer : Use co-solvents like DMSO (≤10% v/v) or ethanol. Alternatively, synthesize water-soluble derivatives (e.g., hydrochloride salts) by reacting the free base with HCl in anhydrous ether . Test solubility via dynamic light scattering (DLS) or nephelometry .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved during characterization?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, distinguish diastereotopic protons in the 3,4-dimethoxyphenyl group .

- Variable Temperature NMR : Identify dynamic processes (e.g., hindered rotation) by acquiring spectra at 25°C and 60°C .

- High-Field Instruments (≥500 MHz) : Enhance resolution for complex splitting patterns in aromatic regions .

Q. What strategies mitigate byproduct formation during the coupling of the 3-aminophenyl group?

- Methodological Answer :

- Protection-Deprotection : Protect the amine with tert-butoxycarbonyl (Boc) before coupling, then deprotect with trifluoroacetic acid (TFA) .

- Catalytic Optimization : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Buchwald-Hartwig coupling to minimize aryl halide byproducts .

- Chromatographic Monitoring : Employ HPLC-PDA (C18 column, acetonitrile/water gradient) to detect and isolate byproducts early .

Q. How can computational modeling predict the biological activity of this compound against kinase targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with AAK1 or GAK kinases. Prioritize the methanone moiety for hydrophobic binding pockets .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex .

- QSAR Modeling : Correlate substituent electronic effects (Hammett σ values) with IC₅₀ data from kinase inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.